3-(1H-imidazol-2-yl)pyridine
Overview
Description
3-(1H-imidazol-2-yl)pyridine is a heterocyclic compound that features both an imidazole and a pyridine ring
Mechanism of Action
Target of Action
Imidazole-containing compounds, which include 3-(1h-imidazol-2-yl)pyridine, are known to have a broad range of biological activities . They are the core of some natural products such as histidine, purine, histamine, and DNA-based structures .
Mode of Action
Imidazole derivatives are known to interact with their targets in various ways, leading to a range of biological activities . For instance, some imidazole derivatives have been found to inhibit microtubule assembly formation .
Biochemical Pathways
For example, it is involved in the biosynthesis of histidine and purines .
Pharmacokinetics
Imidazole is known to be highly soluble in water and other polar solvents, which may influence its bioavailability .
Result of Action
Imidazole derivatives have been reported to exhibit a range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Action Environment
It is known that the chemical properties of imidazole, such as its amphoteric nature and the presence of a positive charge on either of two nitrogen atoms, can influence its interaction with its environment .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1H-imidazol-2-yl)pyridine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-aminopyridine with glyoxal in the presence of ammonium acetate. This reaction proceeds through the formation of an intermediate, which then cyclizes to form the imidazole ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and efficient catalysts to enhance yield and reduce reaction time.
Chemical Reactions Analysis
Types of Reactions: 3-(1H-imidazol-2-yl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of N-oxides.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
3-(1H-imidazol-2-yl)pyridine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Comparison with Similar Compounds
- 2-(1H-imidazol-2-yl)pyridine
- 2,6-bis(1H-imidazol-2-yl)pyridine
Comparison: 3-(1H-imidazol-2-yl)pyridine is unique due to its specific substitution pattern, which influences its chemical reactivity and binding properties. Compared to 2-(1H-imidazol-2-yl)pyridine, it has different electronic properties and steric effects, making it suitable for distinct applications.
Properties
IUPAC Name |
3-(1H-imidazol-2-yl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3/c1-2-7(6-9-3-1)8-10-4-5-11-8/h1-6H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQZJULZPQACTES-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC=CN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40496206 | |
Record name | 3-(1H-Imidazol-2-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40496206 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13570-00-8 | |
Record name | 3-(1H-Imidazol-2-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40496206 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 3-(1H-imidazol-2-yl)pyridine (HIPy) interact with copper(I) ions in the studied complex?
A1: In the studied compound, HIPy acts as a bridging ligand, coordinating to two copper(I) ions through its nitrogen atoms. [] Each HIPy molecule utilizes one nitrogen atom from the imidazole ring and another from the pyridine ring to form coordinate bonds with two separate copper(I) centers. This bridging behavior leads to the formation of a dimeric unit within the larger polymeric structure. []
Q2: What role do intermolecular interactions play in the crystal structure of the copper(I)-HIPy complex?
A2: Apart from the coordination bonds, the crystal structure is stabilized by intermolecular interactions. N—H⋯I hydrogen bonds are observed between the NH group of HIPy and iodide ions. [] Additionally, π–π stacking interactions occur between the pyridyl rings of neighboring HIPy ligands, contributing to the overall stability and two-dimensional sheet-like arrangement in the crystal lattice. []
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